molecular formula C23H24N6O2S B11473628 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11473628
M. Wt: 448.5 g/mol
InChI Key: MIWXRVYABKNWQB-UHFFFAOYSA-N
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Description

1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE is a complex organic compound that features a unique combination of structural motifs, including a dihydro-1,4-benzodioxin ring, a triazolothiadiazole ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the dihydro-1,4-benzodioxin intermediate. This intermediate is then reacted with various reagents to form the triazolothiadiazole ring system. The final step involves the coupling of the triazolothiadiazole intermediate with 4-phenylpiperazine under specific conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE is unique due to its combination of structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H24N6O2S/c1-2-4-18(5-3-1)28-10-8-27(9-11-28)16-21-24-25-23-29(21)26-22(32-23)15-17-6-7-19-20(14-17)31-13-12-30-19/h1-7,14H,8-13,15-16H2

InChI Key

MIWXRVYABKNWQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6

Origin of Product

United States

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